Mebeverine Hydrochloride Impurity H
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mebeverine Hydrochloride Impurity H is a chemical compound that is often encountered as an impurity in the synthesis and production of Mebeverine Hydrochloride. Mebeverine Hydrochloride is a musculo tropic antispasmodic agent commonly used for the management of irritable bowel syndrome. The impurity H is typically monitored and controlled during the manufacturing process to ensure the purity and efficacy of the final pharmaceutical product .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Mebeverine Hydrochloride Impurity H involves several steps, including the use of specific reagents and reaction conditions. The exact synthetic route can vary, but it generally involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, which are typically derivatives of benzoic acid and amines.
Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and pH levels.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted under optimized conditions to maximize yield and minimize impurities.
Quality Control: Rigorous quality control measures are implemented to monitor the levels of Impurity H and ensure compliance with regulatory standards.
Analyse Chemischer Reaktionen
Types of Reactions
Mebeverine Hydrochloride Impurity H undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
Mebeverine Hydrochloride Impurity H has several scientific research applications, including:
Biology: Studied for its potential biological activity and interactions with biological molecules.
Wirkmechanismus
The mechanism of action of Mebeverine Hydrochloride Impurity H is not well-documented, but it is believed to be similar to that of Mebeverine Hydrochloride. Mebeverine Hydrochloride works by:
Targeting Smooth Muscle: It acts directly on the smooth muscle within the gastrointestinal tract, causing relaxation and reducing spasms.
Calcium Channels: It may affect calcium channels, leading to decreased muscle contractions.
Muscarinic Receptors: It may also affect muscarinic receptors, contributing to its antispasmodic effects.
Vergleich Mit ähnlichen Verbindungen
Mebeverine Hydrochloride Impurity H can be compared with other similar compounds, such as:
Mebeverine Hydrochloride: The parent compound, used as an antispasmodic agent.
Mebeverine Impurity C: Another impurity encountered in the synthesis of Mebeverine Hydrochloride.
Veratric Acid: A primary inactive metabolite of Mebeverine Hydrochloride.
Uniqueness
This compound is unique due to its specific chemical structure and properties, which distinguish it from other impurities and related compounds. Its presence and levels are carefully monitored to ensure the quality and safety of pharmaceutical products .
Eigenschaften
Molekularformel |
C24H33NO5 |
---|---|
Molekulargewicht |
415.5 g/mol |
IUPAC-Name |
4-[ethyl-[1-(4-methoxyphenyl)propan-2-yl]amino]butyl 4-hydroxy-3-methoxybenzoate |
InChI |
InChI=1S/C24H33NO5/c1-5-25(18(2)16-19-8-11-21(28-3)12-9-19)14-6-7-15-30-24(27)20-10-13-22(26)23(17-20)29-4/h8-13,17-18,26H,5-7,14-16H2,1-4H3 |
InChI-Schlüssel |
GZQCFEFLNWBIOI-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CCCCOC(=O)C1=CC(=C(C=C1)O)OC)C(C)CC2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.